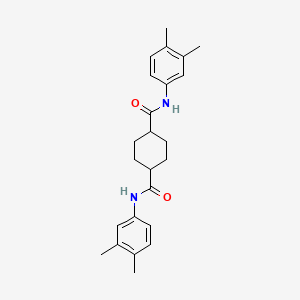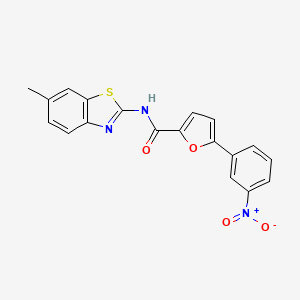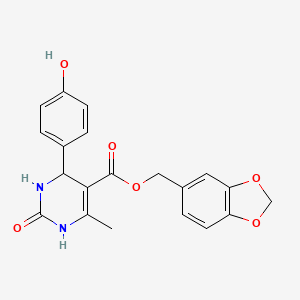
N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide, also known as MBX-2982, is a novel small-molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. MBX-2982 is a selective GPR119 agonist, which means that it activates the GPR119 receptor in the body. This receptor is primarily found in the pancreas and the gastrointestinal tract, and it plays a critical role in regulating glucose and lipid metabolism.
Mecanismo De Acción
N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide works by activating the GPR119 receptor, which is primarily located in the pancreas and the gastrointestinal tract. Activation of this receptor leads to the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and reduce blood glucose levels.
Biochemical and Physiological Effects
N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide has been shown to have several biochemical and physiological effects in preclinical studies. These include increased insulin secretion, improved glucose tolerance, reduced body weight and adiposity, and improved lipid metabolism. Additionally, N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide is its selectivity for the GPR119 receptor, which reduces the risk of off-target effects. Additionally, N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide has been shown to be effective in animal models of obesity and diabetes, making it a promising candidate for further preclinical and clinical studies. However, one limitation of N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide is its relatively short half-life, which may limit its efficacy in clinical settings.
Direcciones Futuras
There are several potential future directions for research on N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide. These include further preclinical studies to better understand its mechanism of action and potential therapeutic applications, as well as clinical trials to evaluate its safety and efficacy in humans. Additionally, there may be potential applications for N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide in the treatment of inflammatory bowel disease and other inflammatory conditions.
Métodos De Síntesis
The synthesis of N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide involves a multi-step process that begins with the reaction of 3,4-dimethylbenzaldehyde with cyclohexanone to form a chiral intermediate. This intermediate is then reacted with diethyl oxalate to form the corresponding diester, which is subsequently hydrolyzed to yield the desired product.
Aplicaciones Científicas De Investigación
N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide has been the subject of several scientific studies, primarily focused on its potential therapeutic applications in the treatment of type 2 diabetes and metabolic disorders. In preclinical studies, N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide has been shown to improve glucose tolerance, increase insulin secretion, and reduce body weight and adiposity in animal models of obesity and diabetes.
Propiedades
IUPAC Name |
1-N,4-N-bis(3,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c1-15-5-11-21(13-17(15)3)25-23(27)19-7-9-20(10-8-19)24(28)26-22-12-6-16(2)18(4)14-22/h5-6,11-14,19-20H,7-10H2,1-4H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAMXHMLWXXMDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCC(CC2)C(=O)NC3=CC(=C(C=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(3,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-benzyl-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5187610.png)
methyl]phosphonate](/img/structure/B5187615.png)

![3-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B5187642.png)

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-morpholinecarboxamide](/img/structure/B5187666.png)
![(2R*,6R*)-2-allyl-1-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5187668.png)
![1-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5187676.png)
![ethyl 1-{[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B5187689.png)
![2-ethyl-1-[(4-fluorophenyl)sulfonyl]piperidine](/img/structure/B5187701.png)
![3-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5187704.png)
![1-{3-[(1-bromo-2-naphthyl)oxy]propyl}-4-methylpiperazine](/img/structure/B5187711.png)
